5-Bromo-3-methoxyisoquinoline
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Overview
Description
5-Bromo-3-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO/c1-13-10-5-8-7 (6-12-10)3-2-4-9 (8)11/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry room at normal temperature .Scientific Research Applications
Serotonin 5-HT(6) Receptor Ligands and Their Biological Functions 5-Bromo-3-methoxyisoquinoline plays a role in the development of serotonin 5-HT(6) receptor antagonists, contributing to research on cognitive enhancement and potential treatments for learning and memory disorders. This research highlights the diversity of structurally different series of selective antagonists, including compounds that have shown improved retention performance in behavioral studies. Despite the promising results, further investigation is necessary to fully understand the functional role of this receptor in cognitive processes (Russell & Dias, 2002).
Advanced Colorectal Cancer Treatment While this compound itself is not directly mentioned in the treatment of advanced colorectal cancer, related research emphasizes the need for novel agents and approaches in chemotherapeutic treatments. This context suggests a potential area for the application of novel compounds, including isoquinoline derivatives, in enhancing the efficacy of existing treatments or developing new therapeutic strategies (Abbruzzese & Levin, 1989).
Antimalarial Agents Metabolism The study of 8-aminoquinoline antimalarial agents and their metabolism highlights the importance of understanding how these compounds are processed in the body, which can lead to the development of more effective and less toxic therapeutic options. Given the structural similarities, research into derivatives of isoquinolines, such as this compound, could provide insights into new antimalarial treatments or improvements to existing ones (Strother et al., 1981).
Antioxidant Activity and Analytical Methods Research on the analytical methods used in determining antioxidant activity, including studies on compounds like this compound, contributes to our understanding of antioxidants' roles in health and disease. This area of research is crucial for developing dietary supplements and functional foods that can mitigate oxidative stress and its associated chronic diseases (Munteanu & Apetrei, 2021).
Isoquinoline N-Oxides Alkaloids in Drug Discovery The exploration of natural isoquinoline alkaloids and their N-oxides from different plant species uncovers a vast potential for developing new drugs with antimicrobial, antibacterial, antitumor, and other activities. Research in this field, including compounds similar to this compound, can lead to novel therapeutic agents for a variety of diseases, emphasizing the importance of natural compounds in drug discovery (Dembitsky et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-3-methoxyisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOJBAYGTPZJAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC=C(C2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301301 |
Source
|
Record name | Isoquinoline, 5-bromo-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-62-3 |
Source
|
Record name | Isoquinoline, 5-bromo-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 5-bromo-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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